

Niraparib R-enantiomer solubility issues and solutions

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Compound of Interest		
Compound Name:	Niraparib (R-enantiomer)	
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Niraparib R-enantiomer Technical Support Center

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the R-enantiomer of Niraparib. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs) Q1: What is the Niraparib R-enantiomer, and why is its solubility a common issue?

The Niraparib R-enantiomer is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), specifically PARP-1, with an IC50 of 2.4 nM.[1][2][3] While its S-enantiomer is the marketed drug known as Niraparib, the R-enantiomer is often used in research settings. Like many small molecule inhibitors, the Niraparib R-enantiomer is a lipophilic compound with poor water solubility, which can present significant challenges during experimental setup for both in vitro and in vivo studies.[4] Achieving a stable and appropriate concentration in aqueous buffers is crucial for obtaining reliable and reproducible results.

Q2: What is the solubility of Niraparib R-enantiomer in common laboratory solvents?



The solubility of the Niraparib R-enantiomer varies significantly depending on the solvent. Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective for creating concentrated stock solutions. For aqueous-based assays or in vivo studies, co-solvent systems are typically required.

Table 1: Solubility of Niraparib R-enantiomer in Various Solvents

Solvent/Syste m	Reported Solubility	Molar Concentration (mM)	Notes	Source(s)
DMSO	100 mg/mL	312.12	Sonication may be required. Use of hygroscopic (wet) DMSO can significantly reduce solubility.	[1][2]
DMSO	30 mg/mL	93.64	Sonication is recommended.	[3]
10% DMSO >> 90% (20% SBE- β-CD in saline)	≥ 2.5 mg/mL	≥ 7.80	Solvents should be added sequentially.	[1]
10% DMSO >> 90% corn oil	≥ 2.5 mg/mL	≥ 7.80	Solvents should be added sequentially.	[1]
Methanol	Soluble	Not Specified		[5]
Water	Insoluble	Not Specified	The free base has an aqueous solubility of 0.7-1.1 mg/mL across the physiological pH range.	[6][7]



Note: The marketed drug, Niraparib, is the S-enantiomer. The physical properties, including solubility, of the R- and S-enantiomers are expected to be very similar.

Q3: How does pH affect the solubility of Niraparib enantiomers?

The solubility of Niraparib's free base is largely independent of pH below its pKa of 9.95.[6] Across the physiological pH range (approximately 1 to 7.5), its aqueous solubility is low, typically between 0.7 mg/mL and 1.1 mg/mL.[6] Therefore, simple pH adjustment of aqueous buffers within this range is unlikely to significantly enhance the solubility of the R-enantiomer.

Troubleshooting Guides & Experimental Protocols Issue 1: Preparing a Concentrated Stock Solution for In Vitro Assays

Problem: The Niraparib R-enantiomer powder is not fully dissolving in DMSO, or a precipitate forms when diluting into an aqueous cell culture medium.

Solution Protocol:

- Use High-Quality, Anhydrous DMSO: Moisture absorbed by DMSO can dramatically decrease the solubility of lipophilic compounds.[7] Always use fresh, unopened, or properly stored anhydrous DMSO.
- Prepare a 100 mg/mL Stock:
 - Weigh the desired amount of Niraparib R-enantiomer powder.
 - Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 100 mg/mL (312.12 mM).[2]
- Facilitate Dissolution:
 - Vortex the solution vigorously.
 - If solids remain, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.[2][3] Gentle warming to 37°C can also aid dissolution.



- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][7] Stock solutions in DMSO are typically stable for up to 2 years at -80°C.[2]
- Dilution into Aqueous Media: When preparing working solutions, dilute the DMSO stock into your culture medium or buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Rapidly vortex or mix the solution during the addition of the DMSO stock to prevent precipitation.

Issue 2: Formulating Niraparib R-enantiomer for In Vivo Animal Studies

Problem: A stable, injectable formulation is needed for oral gavage or other administration routes in animal models, but the compound is insoluble in simple aqueous vehicles like saline.

Solution Protocol (Co-Solvent System):

This protocol is adapted from common formulation methods for poorly soluble inhibitors for in vivo use.[1][8][9]

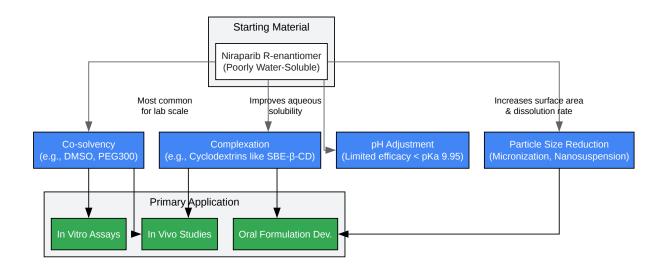
- Prepare a Primary Stock (if not already done): Dissolve the Niraparib R-enantiomer in 100% DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL).[9] Ensure it is fully dissolved, using sonication if necessary.
- Vehicle Preparation (Example for a 10 mL final volume): The final vehicle will be a multicomponent system. Prepare the components separately before mixing.
 - Component A: 1 mL of your DMSO stock solution.
 - Component B: 4 mL of PEG300.
 - Component C: 0.5 mL of Tween 80.
 - Component D: 4.5 mL of Saline (0.9% NaCl).
- Sequential Mixing (CRITICAL): The order of addition is crucial to prevent precipitation.



- Start with Component B (PEG300) in a sterile tube.
- Slowly add Component A (DMSO stock) to the PEG300 and mix thoroughly until the solution is clear.
- Add Component C (Tween 80) to the mixture and mix again until clear.
- Finally, add Component D (Saline) dropwise while continuously mixing or vortexing to bring the solution to the final volume.
- Final Checks: The resulting solution should be clear.[8] This formulation can typically be used for oral administration. Always prepare this formulation fresh before each use for optimal results.[7]

Visual Guides and Workflows General Strategies for Solubility Enhancement

For researchers facing persistent solubility issues or developing novel formulations, several established techniques can be explored. The following workflow outlines a logical approach to selecting a suitable method.



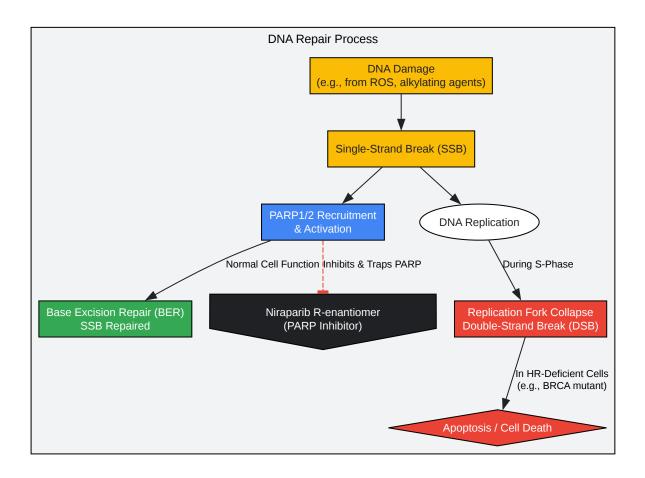


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Caption: A workflow diagram of common strategies to enhance the solubility of poorly soluble drugs.[4][10]

Mechanism of Action: PARP Inhibition Pathway

Understanding the mechanism of action is key to designing effective experiments. Niraparib inhibits PARP enzymes, which are critical for repairing DNA single-strand breaks (SSBs).



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